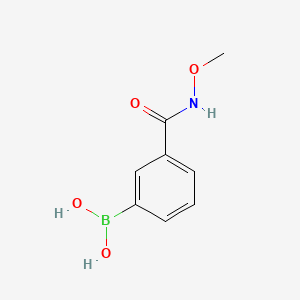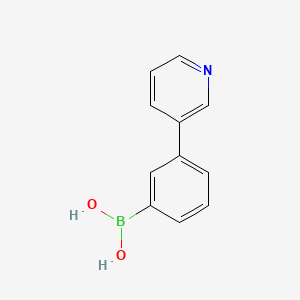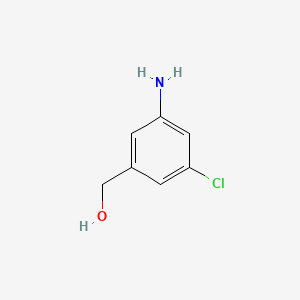
(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C13H17BFNO3 . It is a solid substance at room temperature and has a molecular weight of 265.09 . The compound is typically stored in an inert atmosphere .
Chemical Reactions Analysis
Boronic acids, including “(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds and is often catalyzed by palladium .Physical And Chemical Properties Analysis
“(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid” is a solid substance at room temperature . It has a molecular weight of 265.09 and is typically stored in an inert atmosphere . The compound has a melting point of 231-233°C .Scientific Research Applications
Synthesis and Structural Analysis
Boronic acid derivatives, including those related to (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid, are synthesized through multiple steps involving halogen-lithium exchange reactions, addition of trimethyl borate, and acidic hydrolysis. These compounds have been explored for their structural characteristics using X-ray crystallography, revealing their potential in constructing materials for glucose sensing that operate at physiological pH levels (Das et al., 2003).
Catalysis in Organic Reactions
Boronic acids are versatile molecules used in organic reactions, molecular recognition, and assembly. Their catalytic properties are leveraged in reactions like the highly enantioselective aza-Michael additions, leading to the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015).
Sensing Applications
The interaction between boronic acids and diols is utilized in various sensing applications. This interaction is fundamental for the development of sensors for homogeneous assays, biological labeling, protein manipulation, and therapeutic development. These sensors operate through mechanisms such as fluorescence quenching and can differentiate between diols and triols, providing stereochemical information about the target molecules (Lacina et al., 2014).
Optical Modulation and Material Science
Phenyl boronic acids, including derivatives similar to the compound of interest, are used to modify the optical properties of materials like carbon nanotubes. These modifications are crucial for applications in saccharide recognition, where the binding to boronic acids results in changes in photoluminescence, demonstrating a clear link between molecular structure and optical properties (Mu et al., 2012).
Organic Synthesis Intermediates
Safety and Hazards
The safety information for “(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid” indicates that it is classified as dangerous . The compound has been assigned the hazard statement H301, which means it is toxic if swallowed . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
properties
IUPAC Name |
[4-(cyclohexylcarbamoyl)-3-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPNXIZRUYJZEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CCCCC2)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660201 |
Source


|
| Record name | [4-(Cyclohexylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid | |
CAS RN |
874289-11-9 |
Source


|
| Record name | [4-(Cyclohexylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Cyclohexylcarbamoyl)-3-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)




